
(S)-1-(2-Aminophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Aminophenyl)ethan-1-ol is a chiral organic compound with a molecular formula of C8H11NO It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl ring, making it an important intermediate in various chemical syntheses
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-1-(2-Aminophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of (S)-1-(2-Nitrophenyl)ethan-1-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a solvent like ethanol and a temperature range of 25-50°C.
Another method involves the asymmetric reduction of 2-Acetylaminophenyl ketone using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum. The reaction is carried out in reactors designed to handle high pressures and temperatures, ensuring efficient conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Aminophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form (S)-1-(2-Aminophenyl)ethane using strong reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Acetylaminophenyl ketone or 2-Formylaminophenyl aldehyde.
Reduction: (S)-1-(2-Aminophenyl)ethane.
Substitution: N-Acyl derivatives or N-Sulfonyl derivatives.
Scientific Research Applications
(S)-1-(2-Aminophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a chiral ligand in asymmetric synthesis.
Medicine: It is a precursor in the synthesis of various drugs, including those targeting neurological disorders.
Industry: The compound is utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (S)-1-(2-Aminophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Aminophenyl)ethan-1-ol
- 1-(2-Aminophenyl)propan-1-ol
- 1-(2-Aminophenyl)butan-1-ol
Uniqueness
(S)-1-(2-Aminophenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Compared to its ®-enantiomer, the (S)-enantiomer may exhibit different pharmacological activities and binding affinities. The presence of the hydroxyl group at the ethan-1-ol position also differentiates it from other similar compounds, influencing its reactivity and applications.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1S)-1-(2-aminophenyl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3/t6-/m0/s1 |
InChI Key |
WBIYLDMSLIXZJK-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1N)O |
Canonical SMILES |
CC(C1=CC=CC=C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B11762081.png)
![tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11762083.png)

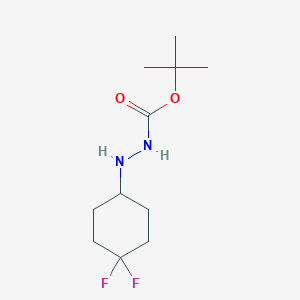
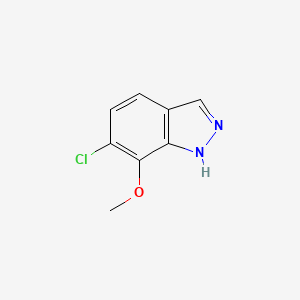
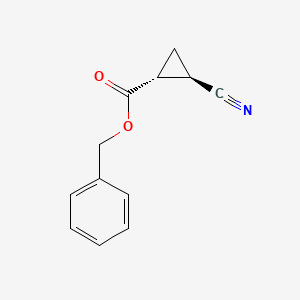
![(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11762109.png)
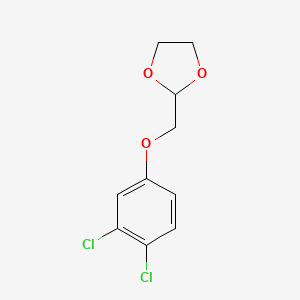
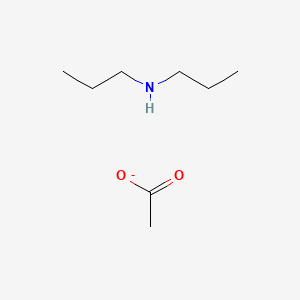
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B11762128.png)
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine](/img/structure/B11762133.png)
